(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC20014563
Molecular Formula: C16H19ClN6O3S
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClN6O3S |
|---|---|
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | [4-chloro-2-(tetrazol-1-yl)phenyl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H19ClN6O3S/c17-12-1-2-14(15(9-12)23-11-18-19-20-23)16(24)22-6-4-21(5-7-22)13-3-8-27(25,26)10-13/h1-2,9,11,13H,3-8,10H2 |
| Standard InChI Key | YJPDNXKPLWXSIX-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Introduction
The compound (4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a synthetic chemical entity with a complex molecular structure. It features functional groups such as a tetrazole ring, a chlorinated aromatic system, and a piperazine moiety linked to a sulfone group. These structural elements suggest potential applications in medicinal chemistry, particularly in drug design for targeting specific biological pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the tetrazole ring through cyclization of azide precursors.
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Coupling reactions to attach the chlorophenyl group.
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Functionalization of piperazine with tetrahydrothiophene dioxide via sulfonation.
Studies on its derivatives indicate that modifications to the tetrazole or sulfone groups can significantly alter biological activity.
Biological Applications
This compound is of interest due to its potential pharmacological activities:
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Antimicrobial Activity: Tetrazole-containing compounds have shown efficacy against bacterial and fungal pathogens by disrupting metabolic or enzymatic pathways .
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CNS Disorders: Piperazine derivatives are explored for their role in modulating neurotransmitter systems, potentially aiding in conditions like anxiety or depression .
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Metabolic Syndrome: Sulfone-functionalized molecules are investigated for their ability to inhibit enzymes like 11β-HSD1, which is implicated in diabetes and obesity .
Structural Analysis
Advanced techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are utilized to confirm the structure:
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NMR Spectroscopy: Provides detailed information on the chemical environment of protons and carbons.
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IR Spectroscopy: Confirms functional groups like sulfone (strong absorption at ~1300 cm⁻¹) and tetrazole (~1600 cm⁻¹).
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X-ray Crystallography: Reveals molecular geometry and intermolecular interactions.
Comparative Data Table
| Feature | (4-chloro...methanone) | Related Compounds (e.g., Tetrazoles) |
|---|---|---|
| Molecular Weight | 412.85 g/mol | 200–600 g/mol |
| Lipophilicity (LogP) | Moderate | Varies; typically moderate to high |
| Solubility | Good in polar solvents | Generally good for tetrazoles |
| Biological Target | Enzymes, CNS receptors | Similar targets depending on substituents |
Research Findings
Recent studies highlight:
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The compound's ability to form hydrogen bonds via its tetrazole nitrogen atoms, enhancing receptor binding affinity .
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π–π stacking interactions involving the chlorophenyl group, critical for enzyme inhibition .
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Sulfone's role in improving metabolic stability and reducing off-target effects .
Future Directions
Further research should focus on:
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Optimizing synthetic routes for higher yields.
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Expanding biological assays to evaluate anti-inflammatory or anticancer potential.
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Investigating pharmacokinetics and toxicity profiles for clinical applications.
This compound represents a promising scaffold for drug discovery, combining structural complexity with diverse functional capabilities.
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